2-Methylthiophenothiazine
Overview
Description
2-Methylthiophenothiazine is an organic compound with the molecular formula C13H11NS2. It is a derivative of phenothiazine, characterized by the presence of a methyl group attached to the thiophene ring. This compound is known for its applications in the pharmaceutical industry, particularly in the synthesis of various drugs.
Mechanism of Action
Target of Action
2-Methylthiophenothiazine, also known as 2-Methylsulfanyl-10H-phenothiazine , is a chemical compound with the empirical formula C13H11NS2 It’s structurally similar to mesoridazine, a phenothiazine derivative, which is known to have central antiadrenergic, antidopaminergic, antiserotonergic, and weak muscarinic anticholinergic effects .
Mode of Action
Based on its structural similarity to mesoridazine, it may interact with dopamine d2 and d3 receptors . The interaction with these receptors could potentially lead to changes in neurotransmitter levels and neuronal activity, affecting various physiological processes.
Biochemical Pathways
Mesoridazine, a similar compound, has been found to target the pi3k/akt/mtor pathway in cancer cells . This pathway is critically involved in the regulation of cell proliferation and survival .
Result of Action
Based on its structural similarity to mesoridazine, it may have potential anti-cancer effects .
Biochemical Analysis
Biochemical Properties
It is known that phenothiazines, the family to which 2-Methylthiophenothiazine belongs, interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the phenothiazine derivative.
Cellular Effects
Related compounds have been shown to have significant effects on cellular processes . For example, thioridazine, another phenothiazine derivative, has been found to induce apoptosis in cancer cells by targeting the PI3K/Akt/mTOR pathway .
Molecular Mechanism
Phenothiazines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that phenothiazines can have long-term effects on cellular function .
Metabolic Pathways
Phenothiazines are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
Phenothiazines are known to interact with various transporters and binding proteins .
Subcellular Localization
The localization of a protein or compound can have significant effects on its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiophenothiazine typically involves the reaction of phenothiazine with methylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. The general reaction can be represented as follows: [ \text{Phenothiazine} + \text{Methylthiol} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiophenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenothiazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 2-Methylsulfinylphenothiazine and 2-Methylsulfonylphenothiazine.
Reduction: this compound thiol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
2-Methylthiophenothiazine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of antipsychotic and anti-inflammatory drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Phenothiazine: The parent compound, used in the synthesis of various derivatives.
2-Methylphenothiazine: Similar structure but lacks the thiophene ring.
Thioridazine: A derivative used as an antipsychotic drug.
Uniqueness: 2-Methylthiophenothiazine is unique due to the presence of both a methyl group and a thiophene ring, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
2-methylsulfanyl-10H-phenothiazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NS2/c1-15-9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)16-13/h2-8,14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVKBOLDEFIQDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064759 | |
Record name | 10H-Phenothiazine, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7643-08-5 | |
Record name | 2-(Methylthio)-10H-phenothiazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7643-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10H-Phenothiazine, 2-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007643085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10H-Phenothiazine, 2-(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 10H-Phenothiazine, 2-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(methylthio)-10H-phenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.710 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(methylsulfanyl)-10H-phenothiazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does Thioridazine exert its anti-cancer effects?
A: Thioridazine demonstrates anti-cancer activity by targeting the PI3K/Akt/mTOR pathway, a key signaling cascade involved in cell growth and survival. [, ] While the exact mechanism of action requires further investigation, the research suggests that Thioridazine disrupts this pathway, ultimately leading to apoptosis, or programmed cell death, in cervical and endometrial cancer cells. [, ]
Q2: What are the limitations of the current research on Thioridazine's anti-cancer properties?
A: The provided research papers primarily focus on in vitro studies using cervical and endometrial cancer cell lines. [, ] Further research is needed to:
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